molecular formula C4H7IO2S B2643066 3-(Iodomethyl)thietane 1,1-dioxide CAS No. 1784319-34-1

3-(Iodomethyl)thietane 1,1-dioxide

Cat. No.: B2643066
CAS No.: 1784319-34-1
M. Wt: 246.06
InChI Key: ANKHRTCLHAZGOL-UHFFFAOYSA-N
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Description

3-(Iodomethyl)thietane 1,1-dioxide is a chemical compound belonging to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles, and the presence of an iodomethyl group and a dioxide functionality makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

3-(Iodomethyl)thietane 1,1-dioxide has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for thietane 1,1-dioxide, a related compound, suggests that it may have certain hazards, but specific details for “3-(Iodomethyl)thietane 1,1-dioxide” are not available .

Future Directions

Thietanes, including “3-(Iodomethyl)thietane 1,1-dioxide”, are important aliphatic four-membered thiaheterocycles found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . Therefore, future research may focus on developing new synthetic methods for these compounds and exploring their potential applications in medicine and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)thietane 1,1-dioxide typically involves the reaction of thietane derivatives with iodine-containing reagents. One common method includes the nucleophilic substitution of a thietane precursor with iodomethane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Iodomethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)thietane 1,1-dioxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Iodomethyl)thietane 1,1-dioxide is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

3-(iodomethyl)thietane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKHRTCLHAZGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784319-34-1
Record name 3-(iodomethyl)-1lambda6-thietane-1,1-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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